molecular formula C12H13F3N2S B11480399 1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B11480399
M. Wt: 274.31 g/mol
InChI Key: OCIQICOBRHCWHH-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of an isothiocyanate with an amine. One possible synthetic route could be:

  • Reacting 3-(trifluoromethyl)phenyl isothiocyanate with 2-methylprop-2-en-1-amine in an appropriate solvent such as dichloromethane or ethanol.
  • The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
  • The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylprop-2-en-1-yl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a urea group instead of a thiourea group, which can affect its reactivity and applications.

Uniqueness

1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea moiety. The trifluoromethyl group can impart unique electronic and steric properties, while the thiourea group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C12H13F3N2S

Molecular Weight

274.31 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C12H13F3N2S/c1-8(2)7-16-11(18)17-10-5-3-4-9(6-10)12(13,14)15/h3-6H,1,7H2,2H3,(H2,16,17,18)

InChI Key

OCIQICOBRHCWHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC(=S)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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